Dacomitinib-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

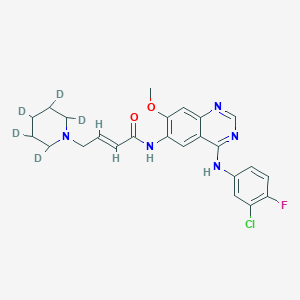

Dacomitinib-d5 is a deuterated form of dacomitinib, a second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of dacomitinib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dacomitinib involves several key steps:

Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to form N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.

Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.

Condensation Reaction: This intermediate is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to yield the crude product.

Recrystallization: The crude product is refined in an ethanol-water solution to obtain dacomitinib.

Industrial Production Methods

The industrial production of dacomitinib follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and safe raw materials, high overall yield, and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dacomitinib undergoes several types of chemical reactions:

Reduction: Reduction reactions are involved in the synthesis of dacomitinib, as mentioned earlier.

Substitution: Methoxylation and other substitution reactions are key steps in the synthesis process.

Common Reagents and Conditions

Methoxylation: Alkali/methanol system.

Reduction: Hydrazine hydrate.

Condensation: N-methylpyrrolidone solvent.

Major Products

The major product formed from these reactions is dacomitinib, with its deuterated form, dacomitinib-d5, being used for research purposes .

Scientific Research Applications

Dacomitinib-d5 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used to study the pharmacokinetics and metabolic pathways of dacomitinib.

Biology: Investigates the biological effects of dacomitinib on cellular processes.

Medicine: Researches its efficacy and safety in treating NSCLC with uncommon EGFR mutations.

Industry: Helps in the development of new therapeutic agents and optimization of existing treatments.

Mechanism of Action

Dacomitinib-d5 exerts its effects by irreversibly inhibiting the activity of the EGFR family of tyrosine kinases (EGFR/HER1, HER2, and HER4). It achieves this by covalently binding to the cysteine residues in the catalytic domains of the HER receptors . This inhibition prevents receptor autophosphorylation and downstream signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Osimertinib: A third-generation EGFR tyrosine kinase inhibitor with activity against T790M resistance mutations.

Uniqueness

Dacomitinib-d5 is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Compared to afatinib, dacomitinib has shown similar efficacy but different side effect profiles, such as a higher incidence of paronychia . Osimertinib, on the other hand, is more effective against specific resistance mutations .

Biological Activity

Dacomitinib-d5 is a deuterated form of dacomitinib, an irreversible pan-human epidermal growth factor receptor (EGFR) inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and clinical efficacy, supported by relevant data tables and case studies.

This compound functions by irreversibly binding to the tyrosine kinase domains of the EGFR family, which includes HER1 (EGFR), HER2, and HER4. This binding inhibits their signaling pathways, which are crucial for tumor growth and survival. The compound exhibits high affinity for these receptors, with an IC50 value of approximately 6 nmol/L for EGFR, and it remains effective against mutant forms such as T790M .

Pharmacodynamics

This compound shows significant biological activity characterized by:

- Inhibition of Tumor Growth: Dacomitinib has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including those resistant to other therapies.

- Cytotoxicity in Resistant Cell Lines: In studies involving paclitaxel-resistant ovarian cancer cells (SKOV3-TR), this compound induced cytotoxic effects by suppressing EGFR signaling and increasing reactive oxygen species (ROS) levels .

- Long Half-Life: The compound has a half-life of approximately 70 hours, allowing for sustained pharmacological effects after administration .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials:

- Phase III Trial (ARCHER 1050): This study compared dacomitinib with gefitinib in patients with advanced NSCLC harboring EGFR mutations. Results indicated a significant improvement in progression-free survival (PFS) for patients treated with dacomitinib, with median PFS reaching 14.7 months compared to 9.2 months for gefitinib .

- Objective Response Rate: In patients who had previously failed chemotherapy, dacomitinib showed an objective response rate of 5% with a median overall survival of 9.5 months .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study on NSCLC Patients: A cohort study involving patients with advanced NSCLC demonstrated that those treated with dacomitinib experienced significant tumor shrinkage and improved quality of life compared to those on standard chemotherapy regimens.

- Combination Therapy Studies: Research has shown that combining dacomitinib with other chemotherapeutic agents like paclitaxel enhances cytotoxic effects in resistant ovarian cancer models. Dacomitinib downregulated anti-apoptotic proteins such as Mcl-1 and Bad in treated cells .

Table 1: Summary of Key Pharmacological Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Mechanism | Irreversible pan-EGFR inhibitor |

| IC50 (EGFR) | 6 nmol/L |

| Half-Life | 70 hours |

| Route of Elimination | Primarily fecal (79%) |

| Major Metabolite | O-desmethyl dacomitinib (PF-05199265) |

Table 2: Clinical Trial Outcomes

| Trial Name | Treatment Comparison | Median PFS (months) | Objective Response Rate (%) |

|---|---|---|---|

| ARCHER 1050 | Dacomitinib vs Gefitinib | 14.7 vs 9.2 | 5% |

Properties

Molecular Formula |

C24H25ClFN5O2 |

|---|---|

Molecular Weight |

475.0 g/mol |

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,3,4,5,6-pentadeuteriopiperidin-1-yl)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D,3D,4D,9D,10D |

InChI Key |

LVXJQMNHJWSHET-HUUYLNEZSA-N |

Isomeric SMILES |

[2H]C1C(C(N(C(C1[2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)[2H])[2H] |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.